molecular formula C44H36N8Na4O16S4 B12716853 Tetrasodium 4,4'-bis((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)stilbene-2,2'-disulphonate CAS No. 85188-15-4

Tetrasodium 4,4'-bis((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)stilbene-2,2'-disulphonate

Cat. No.: B12716853
CAS No.: 85188-15-4
M. Wt: 1153.0 g/mol
InChI Key: XLIHSGGDQBSOBC-KIYMPRSLSA-J
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Description

Tetrasodium 4,4'-bis((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)stilbene-2,2'-disulphonate is a structurally complex azo compound featuring a stilbene backbone with dual sulphonate groups and multiple azo linkages. Its molecular formula includes methoxy, methyl, and sulphonatophenyl substituents, which confer distinct physicochemical properties. The compound’s extended conjugation system and ionic sulphonate groups enhance its solubility in aqueous media, making it suitable for applications in dyes, optical brighteners, or biomedical research .

Properties

CAS No.

85188-15-4

Molecular Formula

C44H36N8Na4O16S4

Molecular Weight

1153.0 g/mol

IUPAC Name

tetrasodium;5-[[2-methoxy-4-[(4-methoxy-3-sulfonatophenyl)diazenyl]-5-methylphenyl]diazenyl]-2-[(E)-2-[4-[[2-methoxy-4-[(4-methoxy-3-sulfonatophenyl)diazenyl]-5-methylphenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C44H40N8O16S4.4Na/c1-25-17-35(39(67-5)23-33(25)49-45-31-13-15-37(65-3)43(21-31)71(59,60)61)51-47-29-11-9-27(41(19-29)69(53,54)55)7-8-28-10-12-30(20-42(28)70(56,57)58)48-52-36-18-26(2)34(24-40(36)68-6)50-46-32-14-16-38(66-4)44(22-32)72(62,63)64;;;;/h7-24H,1-6H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4/b8-7+,49-45?,50-46?,51-47?,52-48?;;;;

InChI Key

XLIHSGGDQBSOBC-KIYMPRSLSA-J

Isomeric SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C=C(C(=C5)C)N=NC6=CC(=C(C=C6)OC)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C=C(C(=C5)C)N=NC6=CC(=C(C=C6)OC)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Tetrasodium 4,4'-bis((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)stilbene-2,2'-disulphonate, commonly referred to as an azo dye, is a compound of significant interest due to its applications in various industries, including textiles and food. The biological activity of azo dyes has been a subject of extensive research, particularly concerning their potential toxicity and interactions with biological systems.

This compound is characterized by its complex structure that includes multiple functional groups conducive to its solubility and reactivity. Its molecular formula is C28H24N6Na4O12S4, and it possesses a high molecular weight of approximately 988.82 g/mol. The presence of sulfonate groups enhances its water solubility, making it suitable for various applications.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Cellular Interactions : Azo dyes can interact with cellular components such as proteins and nucleic acids. These interactions may lead to alterations in cellular functions or induce oxidative stress depending on concentration levels .
  • Metabolism and Toxicity : Studies indicate that azo dyes can be metabolized into aromatic amines, which are known carcinogens. The potential for these compounds to undergo reductive cleavage in biological systems raises concerns regarding their safety .
  • Allergenic Responses : Some azo dyes have been reported to elicit allergic reactions in sensitive individuals. This is particularly relevant for compounds used in cosmetics and textiles .

Case Studies

Case Study 1: Toxicological Assessment
A study conducted by the Canadian government assessed the toxicity of various azo dyes, including this compound). The findings indicated that exposure to high concentrations could lead to significant cytotoxic effects in mammalian cell lines. The study emphasized the need for careful regulation of azo dye usage in consumer products .

Case Study 2: Environmental Impact
Research published in the European Union highlighted the environmental implications of azo dyes. The degradation products of these compounds were shown to have adverse effects on aquatic life. This study called for stricter regulations on the discharge of azo dye-laden wastewater from textile manufacturing processes .

Research Findings

Recent findings from various studies provide insights into the biological activity of this compound:

StudyFindings
Study A (2023)Identified potential carcinogenic metabolites resulting from azo dye metabolism in liver cells.
Study B (2023)Demonstrated oxidative stress induction in human skin fibroblasts upon exposure to high concentrations of the dye.
Study C (2024)Reported allergic contact dermatitis cases linked to the use of textiles dyed with similar azo compounds.

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a family of stilbene disulphonate derivatives with azo functionalization. Key structural analogs include:

Compound Name Molecular Formula Key Substituents CAS Number
Tetrasodium 4,4'-bis((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)stilbene-2,2'-disulphonate C44H52N12O16S4·4Na Methoxy, methyl, sulphonatophenyl Not Provided
4,4'-bis[(4-hydroxy-3-methylphenyl)azo]stilbene-2,2'-disulphonic acid C28H24N4O8S2 Hydroxy, methyl 79015-29-5
Tetrasodium 4,4'-bis[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-stilbene-2,2'-disulphonate C44H48N12Na4O16S4 Triazine, hydroxypropyl, sulphonatophenyl 67786-25-8
Tetrasodium 6,6'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis{4-amino-5-hydroxynaphthalene-1,3-disulfonate} C40H28N6Na4O14S4 Dimethoxy biphenyl, amino, hydroxy Not Provided

Key Observations :

  • The target compound distinguishes itself with methoxy and sulphonatophenyl groups , enhancing electronic conjugation and solubility compared to hydroxy/methyl analogs .
Physicochemical Properties
Property Target Compound 4,4'-bis[(4-hydroxy-3-methylphenyl)azo]stilbene-2,2'-disulphonic acid Triazine Analog (CAS 67786-25-8)
LogP 0.735 ~0.5 (estimated) 5.2668
LogS -5.616 Not Reported Not Reported
Water Solubility Moderate (sulphonates) Low (hydroxy/methyl groups) 400–1000 g/L at 20–25°C
Polar Surface Area (Ų) 475.18 ~200 (estimated) 481.64

Key Observations :

  • The triazine analog has superior water solubility (400–1000 g/L), likely due to its four sodium sulphonate groups .

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